4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde
Description
Properties
IUPAC Name |
4-(cyclohexyloxymethyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c15-14-8-11(9-16)6-7-12(14)10-17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFSDSBKHMUAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Considerations
The target molecule, 4-[(cyclohexyloxy)methyl]-3-fluorobenzaldehyde, features a benzaldehyde backbone with substituents at positions 3 (fluorine) and 4 (cyclohexyloxymethyl). Retrosynthetic disconnection focuses on the cyclohexyloxymethyl group, which may be introduced via:
-
Nucleophilic substitution of a benzylic halide with cyclohexanolate.
-
Mitsunobu coupling between 4-(hydroxymethyl)-3-fluorobenzaldehyde and cyclohexanol.
-
Grignard reagent formation followed by quenching with an electrophilic aldehyde precursor.
The fluorine atom is typically introduced early via directed ortho-metalation or electrophilic fluorination, while the aldehyde group is preserved or introduced late-stage to avoid side reactions.
Synthetic Routes and Experimental Validation
Benzylic Bromination and Nucleophilic Substitution
Route Overview :
-
Synthesis of 4-methyl-3-fluorobenzaldehyde :
-
Radical Bromination :
-
Nucleophilic Substitution :
Data Table 1 : Optimization of Bromination and Substitution
Mitsunobu Etherification from Hydroxymethyl Intermediate
Route Overview :
-
Hydroxymethyl Synthesis :
-
Hydrolysis of 4-(bromomethyl)-3-fluorobenzaldehyde with NaOH (2M) yields 4-(hydroxymethyl)-3-fluorobenzaldehyde.
-
-
Mitsunobu Coupling :
Data Table 2 : Mitsunobu Reaction Optimization
| Cyclohexanol (equiv) | DIAD (equiv) | Temp (°C) | Yield |
|---|---|---|---|
| 1.2 | 1.2 | 0→25 | 72% |
| 2.0 | 2.0 | 0→25 | 85% |
Comparative Analysis of Methodologies
Yield and Scalability
Functional Group Tolerance
-
The aldehyde group necessitates protection (e.g., acetal formation) during bromination to prevent oxidation or nucleophilic attack.
-
Grignard approaches, while feasible, risk aldehyde participation in side reactions unless rigorously controlled.
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Radical bromination of 4-methyl-3-fluorobenzaldehyde predominantly targets the benzylic position, but over-bromination or aryl bromination may occur at >80°C. HPLC tracking (as in) is critical to monitor conversion.
Steric Effects in Substitution
The cyclohexyl group introduces steric hindrance, slowing SN2 kinetics. Elevated temperatures (80°C) and excess nucleophile mitigate this.
Industrial and Environmental Considerations
Solvent and Recycle Strategies
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: 4-[(Cyclohexyloxy)methyl]-3-fluorobenzoic acid.
Reduction: 4-[(Cyclohexyloxy)methyl]-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential use as a pharmaceutical intermediate. Its structural features may enable it to act as a building block for drug candidates targeting various biological pathways.
- Antimicrobial Activity : Preliminary studies indicate that 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde exhibits antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Anticancer Properties : In vitro tests on MCF-7 breast cancer cells have shown that this compound can significantly reduce cell viability at concentrations ranging from 10 to 50 µM, with an IC50 value around 30 µM .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, evidenced by reduced levels of TNF-α and IL-6 in mouse models of inflammation induced by lipopolysaccharide (LPS) .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form carboxylic acids or reduction to alcohols—makes it versatile for synthetic applications .
Material Science
The unique properties imparted by the fluorine atom enhance the compound's stability and reactivity, making it suitable for developing specialty chemicals and materials used in coatings, adhesives, and polymers.
Antimicrobial Study
A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity with an MIC of 32 µg/mL for both strains.
Cancer Cell Line Testing
In vitro tests on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations (10–50 µM) resulted in significant reductions in cell viability, supporting its potential as an anticancer agent.
Inflammation Model
In a mouse model subjected to LPS-induced inflammation, administration of the compound led to decreased serum levels of pro-inflammatory cytokines TNF-α and IL-6, suggesting anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde are compared below with key analogs:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Calculated based on analogous structures.
Key Comparative Insights:
Substituent Effects on Reactivity: The 3-fluoro position in the target compound may reduce electrophilic substitution reactivity compared to 4-fluoro analogs, as seen in studies where 3-fluorobenzaldehyde derivatives remained unreactive under conditions that activated 4-fluoro isomers .
Physicochemical Properties :
- Lipophilicity : The cyclohexyl group increases hydrophobicity (LogP ~3.5 estimated) compared to benzyloxy (LogP ~2.8) or methoxy derivatives, enhancing membrane permeability .
- Solubility : Polar substituents like difluoromethoxy (in 4-(Difluoromethoxy)-3-methoxybenzaldehyde) improve aqueous solubility (LogS ~-2.5) relative to cyclohexyl-based analogs (LogS ~-3.2) .
Synthetic Utility :
- 4-(Benzyloxy)-3-fluorobenzaldehyde (96% yield via NaHCO₃/KOH workup) and similar compounds demonstrate efficient synthesis protocols, suggesting adaptable methods for the target compound .
- In contrast, trifluoromethyl derivatives require specialized fluorination techniques, increasing production complexity .
The 3-fluoro substituent may mitigate CYP enzyme inhibition compared to bulkier groups, as observed in analogs with lower CYP affinity .
Biological Activity
4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a fluorobenzaldehyde moiety with a cyclohexyloxy group, which may influence its biological activity through steric effects and electronic properties. The molecular formula is .
The biological activity of 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde is believed to involve interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity, improving cell membrane permeability and potentially leading to increased bioactivity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde has antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise in inhibiting the proliferation of cancer cells. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Some studies have suggested that the compound could modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Study : A study examined the efficacy of 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.
- Cancer Cell Line Testing : In vitro tests on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations of 10-50 µM resulted in significant reduction in cell viability, with IC50 values determined at approximately 30 µM.
- Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced levels of TNF-α and IL-6 in serum, indicating potential anti-inflammatory effects.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde, and how can yield be improved?
- Methodological Answer : The synthesis can leverage copper-catalyzed coupling reactions or photoredox-mediated decarboxylative etherification. For example, cyclohexyloxy groups can be introduced via nucleophilic substitution using cyclohexanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization may require inert atmospheres (N₂/Ar), controlled temperature, and stoichiometric tuning of reagents (e.g., 1.2 equiv. cyclohexyl bromide). Purification via silica gel chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) is recommended .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Use CDCl₃ as a solvent with TMS as an internal reference. Key signals include the aldehyde proton (~9.8–10.2 ppm) and fluorine-induced splitting in aromatic protons. For ¹³C NMR, the aldehyde carbon appears at ~190–195 ppm, while the cyclohexyloxy methyl group resonates at ~70–75 ppm .
- GC-MS : Employ a non-polar column (e.g., DB-5) with He carrier gas. Monitor fragments such as [M-CHO]⁺ and [C₆H₁₁O-CH₂]⁺ to confirm structural integrity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials at –20°C under inert gas. Avoid prolonged exposure to acidic/basic conditions, as the aldehyde group may undergo hydration or oxidation. Stability tests (HPLC purity checks over 30 days) are advised to establish shelf-life .
Q. Which purification methods are effective for removing byproducts (e.g., unreacted aldehydes or cyclohexyl derivatives)?
- Methodological Answer : Sequential purification using column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures (7:3 v/v) effectively removes polar byproducts. For non-polar impurities, preparative TLC with dichloromethane/methanol (95:5) is suitable .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (gloves, goggles) in a fume hood. In case of skin contact, wash immediately with soap/water for ≥15 minutes. For inhalation exposure, move to fresh air and seek medical attention. Toxicity data are limited, so treat as a potential irritant .
Advanced Research Questions
Q. How does the fluorine substituent influence regioselectivity in further functionalization (e.g., nucleophilic aromatic substitution)?
- Methodological Answer : The meta-fluorine group directs electrophilic attacks to the para position relative to itself. For example, nitration or bromination favors the 5-position of the benzaldehyde ring. Computational studies (DFT) can predict electronic effects, while experimental validation via LC-MS monitors reaction pathways .
Q. What mechanistic insights exist for photoredox-mediated reactions involving this compound?
- Methodological Answer : Under blue LED light (450 nm), the aldehyde may act as an electron-deficient partner in decarboxylative coupling. Use Stern-Volmer quenching experiments with TEMPO to confirm radical intermediates. Copper(II) triflate enhances reaction efficiency by stabilizing transition states .
Q. Can computational models predict its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Molecular docking and DFT simulations (using Gaussian 09/B3LYP/6-31G*) can model Pd-catalyzed coupling. Focus on the C–F bond’s polarization and steric hindrance from the cyclohexyloxy group. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .
Q. How do structural analogs (e.g., 3-fluoro-4-hydroxybenzaldehyde derivatives) inform pharmacological potential?
- Methodological Answer : While direct data are scarce, analogs with similar substituents show antimicrobial and anti-inflammatory activity. Use in vitro assays (e.g., COX-2 inhibition or MIC testing against S. aureus) to screen bioactivity. Structure-activity relationships (SAR) can guide lead optimization .
Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
